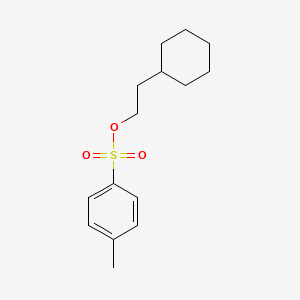

2-Cyclohexylethyl 4-methylbenzenesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-cyclohexylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRHNPGQFSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465545 | |

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21336-37-8 | |

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylethyl 4-methylbenzenesulfonate, also known as 2-cyclohexylethyl tosylate, is a key organic intermediate characterized by a cyclohexylethyl ester of p-toluenesulfonic acid. This compound belongs to the broader class of sulfonate esters, which are renowned for their utility in a wide array of chemical transformations. The defining feature of this molecule is the tosylate group (-OTs), an excellent leaving group in nucleophilic substitution and elimination reactions. This property makes this compound a valuable reagent in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its structural combination of a bulky, non-polar cyclohexylethyl moiety and the reactive tosylate group provides a unique set of physicochemical properties and reactivity profiles that are of significant interest to synthetic chemists. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its reactivity, and its application in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 21336-37-8 | [2][3] |

| Molecular Formula | C15H22O3S | [2][3] |

| Molecular Weight | 282.40 g/mol | [2] |

| Appearance | White powder | [1] |

| Boiling Point | 408.9 °C at 760 mmHg | [3] |

| Density | 1.117 g/cm³ | [3] |

| Flash Point | 201.1 °C | [3] |

| LogP | 4.75 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of 2-cyclohexylethanol. This reaction is a standard method for converting a poor leaving group (the hydroxyl group of the alcohol) into an excellent leaving group (the tosylate group).[4]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific scale and laboratory conditions.

Materials:

-

2-Cyclohexylethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-cyclohexylethanol (1.0 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.[4]

-

Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.[4]

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature is maintained at or below 5 °C.[4]

-

Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the tosyl chloride and reduce the yield.

-

Low Temperature: The initial addition of reagents is carried out at 0 °C to control the exothermic reaction and minimize side product formation.

-

Base: Pyridine or triethylamine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Workup: The aqueous workup is essential to remove the base, any remaining starting materials, and byproducts.

Chemical Reactivity: A Versatile Intermediate

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the tosylate anion. The p-toluenesulfonate is a very stable anion due to resonance delocalization of the negative charge over the three oxygen atoms and the aromatic ring, making it readily displaced by a wide range of nucleophiles.

Nucleophilic Substitution (SN2) Reactions

This compound is an ideal substrate for SN2 reactions. The backside attack of a nucleophile on the carbon atom attached to the tosylate group leads to the formation of a new bond with inversion of stereochemistry (if the carbon is a stereocenter).

Caption: Generalized SN2 reaction pathway of this compound.

This reactivity allows for the introduction of a variety of functional groups, including:

-

Azides: for subsequent reduction to amines or use in click chemistry.

-

Cyanides: for the synthesis of nitriles, which can be further hydrolyzed to carboxylic acids.

-

Halides: for the introduction of fluorine, chlorine, bromine, or iodine.

-

Alkoxides and Phenoxides: for the formation of ethers.

-

Thiolates: for the synthesis of thioethers.

-

Carbanions: for the formation of new carbon-carbon bonds.

Elimination (E2) Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. The bulky cyclohexyl group can influence the regioselectivity of the elimination.

Application in Drug Development: Synthesis of Cariprazine

A significant application of tosylate chemistry is in the synthesis of active pharmaceutical ingredients (APIs). A derivative of this compound, specifically 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate, serves as a key intermediate in the synthesis of Cariprazine .[5] Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[6][7]

In the synthesis of Cariprazine, the tosylate intermediate is reacted with a piperazine derivative in a nucleophilic substitution reaction. The tosylate group is displaced by a nitrogen nucleophile of the piperazine ring, forming a crucial carbon-nitrogen bond in the final drug molecule. This highlights the importance of tosylates in constructing complex molecular architectures found in modern pharmaceuticals.[8]

Spectral Properties (Predicted)

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of 7.2-7.8 ppm, corresponding to the protons on the p-substituted benzene ring.

-

Methyl Protons: A singlet around 2.4 ppm for the methyl group on the benzene ring.

-

Methylene Protons (-CH₂-O-): A triplet around 4.0-4.2 ppm for the methylene group attached to the oxygen.

-

Methylene Protons (-CH₂-Cyclohexyl): A multiplet in the range of 1.5-1.7 ppm.

-

Cyclohexyl Protons: A series of broad multiplets between 0.8 and 1.8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of 127-145 ppm.

-

Carbonyl Carbon (in tosyl group): Not present.

-

Methylene Carbon (-CH₂-O-): A signal around 70 ppm.

-

Other Aliphatic Carbons: Signals in the range of 25-40 ppm.

-

Methyl Carbon: A signal around 21 ppm.

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the exceptional leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution and elimination reactions. The straightforward synthesis from its corresponding alcohol and its application in the construction of complex pharmaceutical intermediates, such as in the synthesis of Cariprazine, underscore its importance for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of novel chemical entities.

References

-

LookChem. This compound. [Link]

-

RSC Publishing. Aqueous sodium tosylate: a sustainable medium for alkylations. [Link]

-

PubChem. Cyclohexylmethyl 4-methylbenzenesulfonate. [Link]

- Google Patents.

- Google Patents.

-

Angene Chemical. 2-Cyclohexyl-ethyl toluene-4-sulfonate(CAS# 21336-37-8). [Link]

- Google Patents.

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

- Google Patents. SYNTHESIS METHOD FOR CARIPRAZINE.

-

PrepChem.com. Synthesis of 2-phenylethyl alcohol. [Link]

-

The Royal Society of Chemistry. Organic & Biomolecular Chemistry - Supporting Information. [Link]

-

ResearchGate. The synthesis of the key intermediate of cariprazine a Retrosynthetic.... [Link]

-

Chemical-Suppliers. 2-Cyclohexyl-ethyl toluene-4-sulfonate | CAS 21336-37-8. [Link]

-

MDPI. Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. [Link]

-

PubMed. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. [Link]

-

Pharmaffiliates. 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate. [Link]

-

Justia Patents. synthesis method for cariprazine. [Link]

- Google Patents.

-

PubMed. Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. [Link]

-

ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. angenesci.com [angenesci.com]

- 3. 2-Cyclohexyl-ethyl toluene-4-sulfonate | CAS 21336-37-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

2-Cyclohexylethyl 4-methylbenzenesulfonate CAS number 21336-37-8

An In-depth Technical Guide to 2-Cyclohexylethyl 4-methylbenzenesulfonate (CAS 21336-37-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific principles and authoritative references.

Core Compound Identity and Properties

This compound, commonly referred to as 2-cyclohexylethyl tosylate, is an organic compound with the CAS number 21336-37-8.[1][2][3] Its structure features a 2-cyclohexylethyl group esterified with p-toluenesulfonic acid. This "tosylate" functional group is the cornerstone of its chemical utility, transforming the otherwise unreactive hydroxyl group of its parent alcohol into an excellent leaving group for nucleophilic substitution reactions.[4]

Physicochemical Data Summary

The compound's physical and chemical characteristics are essential for its handling, storage, and application in synthetic protocols. It is typically supplied as a white powder or liquid.[2][5]

| Property | Value | Source(s) |

| CAS Number | 21336-37-8 | [1][3][6] |

| Molecular Formula | C₁₅H₂₂O₃S | [1][3][5] |

| Molecular Weight | 282.40 g/mol | [1][3][6] |

| Appearance | White powder | [2] |

| Density | 1.117 g/cm³ | [1][3] |

| Boiling Point | 408.9 °C at 760 mmHg | [1][3] |

| Flash Point | 201.1 °C | [1][3] |

| Refractive Index | 1.52 | [3] |

| LogP | 4.75 | [3] |

| Storage | Room temperature, in a tightly closed container | [2][5] |

Synthesis: The Tosylation of 2-Cyclohexylethanol

The primary route to synthesizing this compound is through the tosylation of its corresponding alcohol, 2-cyclohexylethanol. This reaction is a cornerstone of organic synthesis, designed to convert a poor leaving group (hydroxide, -OH) into a sulfonate ester (tosylate, -OTs), which is an exceptionally stable and effective leaving group.[7]

Mechanistic Rationale

The hydroxyl group of an alcohol is a poor leaving group because its departure would generate the highly basic and unstable hydroxide ion (OH⁻). Tosylation circumvents this by replacing the hydrogen of the hydroxyl group with a tosyl group (SO₂C₆H₄CH₃). When this tosylate group departs during a subsequent reaction, it forms the tosylate anion. This anion's negative charge is delocalized across three oxygen atoms through resonance, making it a very stable, non-basic species and thus an excellent leaving group.[4][8] The stability is evidenced by the low pKa (≈ -2.8) of its conjugate acid, p-toluenesulfonic acid, compared to that of water (pKa ≈ 15.7), the conjugate acid of hydroxide.

Generalized Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of 2-cyclohexylethyl tosylate.

Materials:

-

2-cyclohexylethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with 2-cyclohexylethanol (1.0 eq.) and dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Cooling: The flask is cooled to 0 °C using an ice-water bath.

-

Base Addition: A base, such as triethylamine (1.1-1.5 eq.) or pyridine (used as a solvent), is added to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[4][9][10]

-

Tosylation: p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution, ensuring the internal temperature remains near 0 °C.[9]

-

Reaction: The mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring overnight to ensure completion.

-

Work-up: The reaction is quenched with water. The organic layer is separated and washed sequentially with cold 5% HCl (to remove excess amine base), water, saturated NaHCO₃ solution, and finally brine.[10][11]

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified via column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized Sₙ2 mechanism for 2-cyclohexylethyl tosylate.

Applications in Pharmaceutical and Chemical Synthesis

This compound serves as a high-value intermediate, primarily in the pharmaceutical and fine chemical industries. [2][5]Its function is to act as a stable, manageable electrophile for introducing the 2-cyclohexylethyl moiety into a target molecule.

Role as a Synthetic Building Block

In multi-step syntheses, complex molecules are often assembled from smaller, functionalized fragments. 2-Cyclohexylethyl tosylate is an ideal building block for this purpose. For instance, in drug development, a core molecule may possess a nucleophilic site (e.g., an amine, thiol, or phenoxide). Reaction with 2-cyclohexylethyl tosylate allows for the covalent attachment of the cyclohexylethyl group, which can be critical for modulating the drug's lipophilicity, binding affinity, or metabolic stability. While not this exact compound, a similar tosylate derivative has been used in the preparation of intermediates for the antipsychotic drug Cariprazine, illustrating the industrial relevance of this chemical class. [12]

Logical Flow in Drug Development

Caption: Role as an intermediate in complex molecule synthesis.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) is not publicly detailed, guidelines can be established based on related sulfonate esters and general chemical safety principles.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. [13][14]* Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [13][15]Avoid contact with skin and eyes. [15]* First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention. [14]If inhaled, move to fresh air. [15]If swallowed, do NOT induce vomiting and call a physician immediately. [14]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5][14]

Conclusion

This compound (CAS 21336-37-8) is a synthetically valuable compound whose utility is derived from the exceptional leaving group ability of the tosylate moiety. Its straightforward synthesis from 2-cyclohexylethanol and its predictable reactivity in Sₙ2 reactions make it an indispensable building block for introducing the cyclohexylethyl group in the fields of pharmaceutical development and advanced organic synthesis. Adherence to proper handling and storage protocols is essential for its safe and effective use in a research and development setting.

References

-

2-Cyclohexyl-ethyl toluene-4-sulfonate | CAS 21336-37-8 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

2-Cyclohexyl-ethyl toluene-4-sulfonate(CAS# 21336-37-8) - angenechemical.com. (n.d.). Retrieved from [Link]

-

Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC - NIH. (2017). Retrieved from [Link]

-

Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine (b) product of (a) + LiAlH4 - Pearson. (n.d.). Retrieved from [Link]

-

953-91-3(Cyclohexyl 4-Methylbenzenesulfonate) | Kuujia.com. (2024). Retrieved from [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate | C13H18O4S | CID 10934531 - PubChem. (n.d.). Retrieved from [Link]

-

Ch8 : Tosylates - University of Calgary. (n.d.). Retrieved from [Link]

-

Chapter 11 Part 3 Reactions of Tosylates - YouTube. (2020). Retrieved from [Link]

-

Preparation of mesylates and tosylates (video) - Khan Academy. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Cyclohexyl-ethyl toluene-4-sulfonate | CAS 21336-37-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound, CasNo.21336-37-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. Amadis Chemical offer CAS#21336-37-8;CAT#A13294, CasNo.21336-37-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. angenesci.com [angenesci.com]

- 7. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-Cyclopropoxyethyl4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicea.com [chemicea.com]

synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis, purification, and characterization of this compound, a key intermediate in organic synthesis. The document provides a thorough examination of the underlying reaction mechanism, a step-by-step experimental protocol, and robust analytical methods for product verification. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Importance of Tosylates

In the landscape of organic synthesis, the transformation of an alcohol into a better leaving group is a foundational strategy for facilitating nucleophilic substitution and elimination reactions. Alcohols themselves are poor leaving groups due to the strong basicity of the hydroxide ion (HO⁻). The conversion of an alcohol to a sulfonate ester, such as a tosylate, dramatically enhances its lability, paving the way for the construction of more complex molecular architectures.

This compound is a valuable intermediate, featuring a cyclohexylethyl moiety that can be incorporated into various target molecules. The tosylate group serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. This guide provides a detailed roadmap for the efficient synthesis of this compound from 2-cyclohexylethanol and p-toluenesulfonyl chloride (TsCl).

Reaction Mechanism: The Dual Role of Pyridine

The proceeds via the tosylation of 2-cyclohexylethanol. This reaction is typically conducted in the presence of a base, most commonly pyridine, which plays a crucial dual role as both a nucleophilic catalyst and an acid scavenger.[1][2]

The accepted mechanism involves the following key steps:

-

Nucleophilic Catalysis: Pyridine, being a more potent nucleophile than the alcohol, initially attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of a highly reactive intermediate, N-tosylpyridinium chloride.[3][4][5] This intermediate is significantly more electrophilic than TsCl itself, rendering it a more effective tosylating agent.[1]

-

Nucleophilic Attack by the Alcohol: The oxygen atom of 2-cyclohexylethanol then acts as a nucleophile, attacking the activated sulfur center of the N-tosylpyridinium intermediate.

-

Deprotonation and Product Formation: A second molecule of pyridine acts as a base, deprotonating the resulting oxonium ion to yield the final product, this compound, and pyridinium chloride.[1]

-

Acid Scavenging: The pyridinium chloride formed is a water-soluble salt that is easily removed during the aqueous work-up phase of the experiment.[1] This neutralization of the hydrochloric acid byproduct is critical to prevent unwanted side reactions.

It is a noteworthy feature of this reaction that the stereochemistry at a chiral carbon center would be retained during the formation of the tosylate, as the C-O bond of the alcohol remains intact throughout the transformation.[1]

Sources

An In-depth Technical Guide to 2-Cyclohexylethyl 4-methylbenzenesulfonate

This guide provides a comprehensive technical overview of 2-Cyclohexylethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis with significant applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and practical applications.

Core Molecular Attributes

This compound, often referred to as a tosylate, is a sulfonate ester that plays a crucial role as a leaving group in nucleophilic substitution reactions. Its molecular structure combines a cyclohexylethyl group with a 4-methylbenzenesulfonate (tosyl) group, rendering it a versatile reagent in synthetic chemistry.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

Chemical Structure

The structure of this compound is characterized by a cyclohexyl ring attached to an ethyl chain, which in turn is esterified with p-toluenesulfonic acid.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 21336-37-8[1] |

| Appearance | White powder[2] |

| Boiling Point | 408.947 °C at 760 mmHg[1] |

| Density | 1.117 g/cm³[1] |

| Flash Point | 201.124 °C[1] |

| Refractive Index | 1.52[1] |

| Storage | Room temperature, in an inert atmosphere[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 2-cyclohexylethanol with p-toluenesulfonyl chloride in the presence of a base. This method is a standard procedure for the formation of tosylates from alcohols.

Underlying Principle: The Tosylation Reaction

Tosylation of an alcohol converts the hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group. This transformation is fundamental for subsequent nucleophilic substitution reactions. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the tosyl chloride, followed by deprotonation by a base.

Diagram 2: Generalized Tosylation Reaction Workflow

A schematic of the general workflow for the synthesis of the target compound.

Detailed Experimental Procedure

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-Cyclohexylethanol

-

p-Toluenesulfonyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyclohexylethanol in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by slowly adding cold 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tosylate group's ability to act as an effective leaving group allows for the facile introduction of the cyclohexylethyl moiety into various molecular scaffolds.

This compound and its analogs are utilized in the synthesis of a range of biologically active molecules. The cyclohexyl group can enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic properties, such as absorption and distribution. While direct applications in marketed drugs are not extensively documented, its role as a building block is significant in the discovery and development phases of novel therapeutic agents. For instance, similar sulfonate esters are key intermediates in the synthesis of compounds with potential anticancer activities.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a foundational organic compound with well-defined properties and synthetic utility. Its role as a versatile intermediate, particularly in the construction of complex molecules for pharmaceutical research, underscores its importance in modern organic chemistry. A thorough understanding of its synthesis and reactivity is crucial for any researcher or scientist working in this field.

References

-

This compound. LookChem. [Link]

-

2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate. Pharmaffiliates. [Link]

-

Cyclohexylmethyl 4-methylbenzenesulfonate. PubChem. [Link]

-

CID 21711137. PubChem. [Link]

-

CID 139053550. PubChem. [Link]

-

Cyclohexyl 4-Methylbenzenesulfonate. Kuujia.com. [Link]

-

(2Z)-2-pentenyl 4-methylbenzenesulfonate. ChemSynthesis. [Link]

-

Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Cyclohexylethyl 4-methylbenzenesulfonate in Organic Solvents

Abstract

Introduction to 2-Cyclohexylethyl 4-methylbenzenesulfonate: A Molecule of Interest

This compound is a sulfonate ester of significant interest in organic synthesis, often employed as an alkylating agent and a key intermediate in the preparation of more complex molecules. The tosylate group is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions.[1][2] The efficacy and efficiency of these reactions are intrinsically linked to the solubility of the tosylate in the chosen solvent system. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction kinetics, maximizing yield, and simplifying purification processes.

This guide will first delve into the theoretical underpinnings of this compound's solubility, drawing on its structural features and physicochemical parameters. Subsequently, it will provide actionable, step-by-step experimental methodologies for researchers to quantitatively determine its solubility in specific solvents of interest.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. An examination of the molecular structure and physicochemical properties of this compound provides a strong basis for a predictive solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C15H22O3S | [5] |

| Molecular Weight | 282.40 g/mol | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.75 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Polar Surface Area (PSA) | 51.75 Ų | [5] |

Structural Analysis and Polarity

The structure of this compound comprises three main components: a nonpolar cyclohexyl ring, a flexible ethyl linker, and a moderately polar tosylate group.

Caption: Molecular structure of this compound highlighting its distinct polarity regions.

The high LogP value of 4.75 indicates a significant nonpolar character, suggesting that the compound is lipophilic and will favor nonpolar organic solvents over water.[5] The absence of hydrogen bond donors further limits its ability to interact favorably with protic, polar solvents like water and lower alcohols.[5] However, the presence of three hydrogen bond acceptors (the oxygen atoms of the sulfonate group) and a notable polar surface area suggest that it will not be entirely insoluble in solvents with some degree of polarity.

Predicted Solubility in Common Organic Solvents

Based on the analysis above, a qualitative prediction of solubility in a range of common organic solvents is presented in Table 2. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The large nonpolar cyclohexyl and aromatic moieties will interact favorably with the nonpolar hexane. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is sufficient to interact with the tosylate group, while its overall character is compatible with the nonpolar parts of the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | A good balance of polarity to dissolve the tosylate group and nonpolar character for the rest of the molecule. |

| Acetone | Polar Aprotic | Moderate | Similar to ethyl acetate, but its higher polarity might slightly reduce solubility compared to less polar solvents. |

| Acetonitrile | Polar Aprotic | Moderate to Low | The high polarity of acetonitrile may not be optimal for solubilizing the large nonpolar portion of the molecule. |

| Ethanol/Methanol | Polar Protic | Low | The lack of hydrogen bond donors on the solute will hinder its interaction with these protic solvents. The nonpolar bulk will also be disfavored. |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | A highly polar aprotic solvent that may be effective due to its ability to solvate the tosylate group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Similar to DMF, its strong solvating power for polar groups might overcome the nonpolar nature of the rest of the molecule to some extent. |

| Water | Polar Protic | Very Low/Insoluble | The high LogP value and lack of hydrogen bond donors strongly suggest very poor aqueous solubility. |

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides a detailed, self-validating protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated positive displacement pipettes or syringes

-

Sealable glass vials (e.g., 2-4 mL) with PTFE-lined caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Protocol

-

Preparation of a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Generation of a Calibration Curve: Perform a series of dilutions of the stock solution to create at least five calibration standards of decreasing concentration.

-

Analytical Method Development: Develop a suitable HPLC or GC method to separate and detect this compound from the solvent.

-

Calibration Curve Analysis: Inject the calibration standards into the analytical instrument and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration.

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches equilibrium saturation at the specified temperature.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation and Analysis: Carefully withdraw a known volume of the clear supernatant. To avoid bringing the concentration outside the linear range of the calibration curve, it may be necessary to dilute the supernatant with a known volume of the solvent.

-

Quantification: Inject the prepared sample into the analytical instrument and record the peak area.

-

Calculation of Solubility: Using the equation from the calibration curve, calculate the concentration of this compound in the analyzed sample. Account for any dilution factors to determine the concentration in the original saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison. Table 3 provides a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| HPLC/GC | ||||

| HPLC/GC | ||||

| HPLC/GC | ||||

| HPLC/GC | ||||

| HPLC/GC |

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its prediction and experimental determination. The theoretical analysis, based on its physicochemical properties, suggests a preference for nonpolar and moderately polar aprotic solvents. For researchers requiring precise solubility data, the detailed experimental workflow presented herein offers a reliable and self-validating methodology. A systematic approach to understanding and quantifying the solubility of this important synthetic intermediate will undoubtedly facilitate its effective use in chemical research and development.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

Sources

stability and storage conditions for 2-Cyclohexylethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Stability and Storage of 2-Cyclohexylethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for this compound. As a key intermediate in various synthetic pathways, understanding its stability profile is paramount for ensuring the integrity, purity, and reproducibility of experimental outcomes. This document synthesizes chemical principles with practical, field-proven insights to offer a robust framework for handling and storing this compound. We will delve into its chemical characteristics, potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Introduction: The Role and Reactivity of this compound

This compound, a member of the sulfonate ester family, is a versatile intermediate in organic synthesis. The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, a property frequently exploited in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4] However, this inherent reactivity also underscores its potential for degradation if not handled and stored correctly. The stability of this compound is a critical parameter that can significantly impact the yield and purity of subsequent synthetic steps. This guide aims to provide the scientific rationale behind best practices for its storage and handling.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 21336-37-8 | [5] |

| Molecular Formula | C15H22O3S | [5] |

| Molecular Weight | 282.40 g/mol | [5] |

| Appearance | White powder | [6] |

| Boiling Point | 408.947 °C at 760 mmHg | [5] |

| Density | 1.117 g/cm³ | [5] |

| Flash Point | 201.124 °C | [5] |

Core Principles of Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the tosylate functional group. The key degradation pathway of concern is hydrolysis, where the compound reacts with water to yield 2-cyclohexylethanol and p-toluenesulfonic acid. This reaction can be catalyzed by both acidic and basic conditions.

Hydrolytic Degradation

Given that the tosylate is a good leaving group, it is susceptible to nucleophilic attack by water. This process can be accelerated by:

-

Elevated Temperatures: Increased thermal energy enhances the rate of chemical reactions, including hydrolysis.

-

Presence of Acids or Bases: Both acidic and basic conditions can catalyze the hydrolysis of sulfonate esters.

-

Humidity: The presence of ambient moisture provides the reactant (water) for hydrolysis.

Photodegradation

Thermal Degradation

As indicated by its high boiling point, this compound is thermally stable at ambient temperatures. However, prolonged exposure to high temperatures can lead to decomposition.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation of this compound.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound.

Long-Term Storage (> 6 months)

For long-term storage, it is crucial to minimize exposure to factors that can promote degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature (see note) | Lower temperatures slow down the rate of potential hydrolytic degradation. Some suppliers recommend refrigeration[7][8], while others suggest room temperature[6][9]. A desiccated environment is key in either case. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, further preventing hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed, opaque container | A tightly sealed container prevents moisture ingress[10][11][12][13]. An opaque container protects the compound from potential photodegradation. |

| Environment | Dry, well-ventilated area | A dry environment is critical to prevent hydrolysis[10]. Good ventilation is a general safety practice for handling chemicals. |

A Note on Temperature: The conflicting recommendations from suppliers (refrigerated vs. room temperature) highlight the importance of in-house stability testing to determine the optimal storage conditions for your specific material and intended duration of storage.

Short-Term Storage (Working Stock)

For daily or weekly use, the following conditions are advisable:

-

Container: Store in a well-sealed container in a desiccator to protect from ambient humidity.

-

Handling: When handling, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Work in a controlled environment, such as under a fume hood, to minimize exposure to contaminants.

Experimental Design for Stability Assessment

To establish a robust stability profile for this compound, a formal stability study is recommended. The following experimental protocol outlines a comprehensive approach.

Stability Study Protocol

-

Sample Preparation: Aliquot the compound into several vials from a single, homogenous batch.

-

Storage Conditions: Store the vials under a matrix of conditions:

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Intermediate: 25°C / 60% RH

-

Long-Term: 5°C ± 3°C and 25°C ± 2°C

-

Photostability: Expose a set of samples to a light source as per ICH Q1B guidelines.

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months).

-

Analytical Method: Utilize a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (e.g., 2-cyclohexylethanol and p-toluenesulfonic acid).

-

Analysis: At each time point, assess the following:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: HPLC analysis to determine the percentage of the active compound remaining.

-

Degradation Products: Quantify any observed degradation products.

-

The workflow for a typical stability study is depicted below.

Caption: A generalized workflow for conducting a stability study.

Conclusion and Best Practices Summary

The chemical integrity of this compound is contingent upon appropriate storage and handling. The primary risk to its stability is hydrolysis, which can be mitigated by controlling temperature and, most importantly, exposure to moisture.

Key Takeaways:

-

Protect from Moisture: Store in a tightly sealed container, preferably in a desiccated environment or under an inert atmosphere.

-

Control Temperature: While room temperature may be adequate for short periods, for long-term storage, refrigeration at 2-8°C is a more conservative and recommended approach, especially in the absence of specific stability data.

-

Protect from Light: Use opaque containers to prevent potential photodegradation.

-

Validate with Data: For critical applications, conducting an in-house stability study is the most reliable way to determine the optimal storage conditions and shelf-life for your specific material.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their synthetic endeavors.

References

-

Pharmaffiliates. 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate. [Link]

-

LookChem. This compound. [Link]

-

AA Blocks. Safety Data Sheet. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]

-

Kuujia.com. 953-91-3(Cyclohexyl 4-Methylbenzenesulfonate). [Link]

-

ChemSynthesis. (2Z)-2-pentenyl 4-methylbenzenesulfonate. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

Khan Academy. Preparation of mesylates and tosylates. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Applied Microbiology and Biotechnology. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Eawag-BBD. p-Xylene Degradation Pathway. [Link]

-

Applied Microbiology and Biotechnology. Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. [Link]

Sources

- 1. 953-91-3(Cyclohexyl 4-Methylbenzenesulfonate) | Kuujia.com [kuujia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, CasNo.21336-37-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. aablocks.com [aablocks.com]

- 9. labsolu.ca [labsolu.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2-Cyclohexylethyl 4-methylbenzenesulfonate

This guide provides comprehensive safety and handling protocols for 2-Cyclohexylethyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Introduction: Understanding the Compound

This compound, often referred to as a tosylate, is a valuable reagent in organic chemistry. Tosylates are esters of p-toluenesulfonic acid and are excellent leaving groups in nucleophilic substitution reactions.[1] This reactivity, while synthetically useful, also underpins the potential hazards associated with this class of compounds, necessitating stringent safety measures during handling and storage. This guide will provide a detailed framework for risk assessment and the implementation of appropriate safety protocols.

Hazard Identification and Risk Assessment

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C15H22O3S | Angene Chemical |

| IUPAC Name | This compound | Angene Chemical |

| Boiling Point | 408.947 °C at 760 mmHg (Predicted) | LookChem |

| Flash Point | 201.124 °C (Predicted) | LookChem |

| Density | 1.117 g/cm³ (Predicted) | LookChem |

Toxicological Profile and Hazard Statements

Based on analogous compounds, this compound should be handled as a substance with the potential for significant health effects. The following GHS hazard statements are likely applicable:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

The causality behind these hazards lies in the reactivity of the tosylate group. Upon contact with biological nucleophiles, it can lead to alkylation of tissues, resulting in irritation and potential long-term health effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

-

Ventilation: Ensure adequate ventilation in storage areas to prevent the accumulation of vapors.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield are required.[6][8] | Protects against splashes and vapors that can cause severe eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile) and a lab coat are mandatory.[8][9] | Prevents skin contact, which can lead to irritation and potential absorption. |

| Respiratory Protection | For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.[6][10] | Provides an additional layer of protection against inhalation of harmful vapors. |

Safe Handling and Experimental Protocols

Adherence to standardized protocols is essential for minimizing risks. The following workflow provides a logical sequence for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Pre-Experiment Briefing: Before commencing any work, review the safety data for analogous compounds and the specific experimental protocol.

-

Donning PPE: Put on all required PPE as outlined in the table above.

-

Chemical Handling: Conduct all manipulations within a certified chemical fume hood.[4] Avoid inhalation of vapors and direct contact with skin and eyes.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling.[4] Decontaminate all surfaces and equipment.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[12][13] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[5][7] |

Spill and Waste Disposal Protocol

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, sealed container for disposal.[2]

Waste Disposal:

-

All waste containing this compound must be disposed of as hazardous chemical waste.[14]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal.[14]

Conclusion

This compound is a valuable synthetic tool, but its inherent reactivity necessitates a comprehensive and proactive approach to safety. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource for establishing a culture of safety in the laboratory.

References

-

MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylmethyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

-

MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitory effects of 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate on allergic inflammatory responses in rat basophilic leukemia cells. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Cyclohexyl)-2-phenylethanol tosylate. Retrieved from [Link]

-

Nigam Pharmachem Industries. (n.d.). Buy 2-Ethoxyethyl 4-methylbenzenesulfonate at Affordable Price. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-Cyclohexyl-ethyl toluene-4-sulfonate(CAS# 21336-37-8). Retrieved from [Link]

Sources

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. aablocks.com [aablocks.com]

- 3. file.ambeed.com [file.ambeed.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicea.com [chemicea.com]

- 6. echemi.com [echemi.com]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. mcrsafety.com [mcrsafety.com]

- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. schc.org [schc.org]

- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

The Strategic Application of 2-Cyclohexylethyl 4-methylbenzenesulfonate as a Tosylate Leaving Group in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic manipulation of functional groups is paramount to achieving efficient and controlled molecular construction. The conversion of a poorly reactive hydroxyl group into a highly effective leaving group is a foundational tactic in the synthetic chemist's arsenal. Among the various sulfonate esters utilized for this purpose, 2-Cyclohexylethyl 4-methylbenzenesulfonate stands out as a versatile intermediate. This technical guide provides a comprehensive exploration of the role and application of this specific tosylate, delving into the mechanistic underpinnings of its reactivity, the strategic advantages conferred by its unique structural attributes, and its practical implementation in multi-step synthetic pathways. We will examine the synthesis of this key intermediate, present comparative reactivity data, and illustrate its utility with a focus on applications relevant to drug development.

Introduction: The Imperative of a Good Leaving Group

The facility of nucleophilic substitution and elimination reactions, cornerstones of C-C and C-heteroatom bond formation, is critically dependent on the nature of the leaving group. Hydroxyl groups (-OH) are notoriously poor leaving groups, as their departure would necessitate the formation of the highly basic and unstable hydroxide ion (HO⁻). To overcome this thermodynamic barrier, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate. The exceptional leaving group ability of the tosylate anion (TsO⁻) is attributed to the extensive resonance stabilization of its negative charge across the three oxygen atoms and the aromatic ring of the p-toluenesulfonyl moiety. This delocalization renders the tosylate anion a weak base and, consequently, a stable leaving group.

This compound incorporates this highly effective leaving group onto a primary carbon, tethered to a bulky, lipophilic cyclohexylethyl fragment. This specific combination of features makes it a valuable tool for synthetic chemists, offering a blend of predictable reactivity and advantageous physical properties.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound is typically achieved through the reaction of 2-cyclohexylethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyclohexylethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyclohexylethanol (1.0 eq) and anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid or colorless oil.

The Cyclohexylethyl Moiety: A Strategic Choice

The selection of the 2-cyclohexylethyl group is not arbitrary; it imparts specific properties to the molecule that are advantageous in a synthetic context.

-

Lipophilicity: The cyclohexyl ring is a non-polar, lipophilic group. Its presence increases the overall lipophilicity of the molecule, which can be beneficial for several reasons:

-

Solubility: It enhances solubility in non-polar organic solvents commonly used in synthesis, facilitating homogeneous reaction conditions.

-

Purification: The increased lipophilicity can aid in purification by extraction and chromatography, allowing for easier separation from more polar byproducts.

-

Drug Design: In the context of drug development, the incorporation of lipophilic fragments can be a deliberate strategy to modulate the pharmacokinetic properties of a final active pharmaceutical ingredient (API), such as its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilic groups can enhance a drug's ability to cross cellular membranes.

-

-

Steric Hindrance: While the tosylate is attached to a primary carbon, the bulky cyclohexyl group provides a degree of steric hindrance. This can influence the regioselectivity of subsequent reactions and, in some cases, prevent undesired side reactions at nearby positions.

Reactivity and Mechanistic Considerations

This compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The primary carbon to which the tosylate is attached is readily accessible for backside attack by a wide range of nucleophiles.

Diagram: Sₙ2 Reaction of this compound

Caption: Generalized Sₙ2 reaction pathway.

Comparative Reactivity: Tosylate vs. Halide Leaving Groups

A common question in synthetic planning is the choice between a tosylate and a halide (e.g., bromide) as the leaving group. While both are effective, tosylates are generally considered superior leaving groups. This is because the tosylate anion is a weaker base than the bromide ion, making it more stable upon departure.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (Primary Substrate) |

| OTs | TsOH | ~ -2.8 | >1 |

| Br | HBr | ~ -9 | 1 |

| Cl | HCl | ~ -7 | <1 |

Note: Relative reactivity is a generalization and can be influenced by solvent, nucleophile, and substrate structure.

In practice, while tosylates often lead to faster reaction rates, the choice of leaving group can be influenced by other factors such as the cost and availability of reagents, and the specific reaction conditions. For sterically hindered substrates, the differences in reactivity can be less pronounced.

Applications in Drug Development and Complex Synthesis

The utility of this compound and its analogs is evident in the synthesis of complex molecules, including active pharmaceutical ingredients.

Case Study: Synthesis of a Cariprazine Intermediate

A structurally related compound, 2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate, is a key intermediate in the synthesis of Cariprazine [1], an atypical antipsychotic drug. In this synthesis, the tosylate serves as an efficient leaving group for nucleophilic substitution by a piperazine derivative, forming a crucial C-N bond in the final drug molecule.

Diagram: Role in Cariprazine Synthesis

Caption: Formation of a key C-N bond in the synthesis of Cariprazine.

This example highlights the strategic advantage of using a tosylate like this compound. The reliable and high-yielding conversion of an alcohol to a tosylate, followed by a clean Sₙ2 displacement, is a robust and scalable strategy in pharmaceutical manufacturing.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tosyl group (two doublets in the range of 7.3-7.8 ppm), a singlet for the methyl group on the tosyl ring (~2.4 ppm), and multiplets for the cyclohexyl and ethyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon of the tosyl group, and the carbons of the cyclohexylethyl moiety.

-

IR Spectroscopy: The infrared spectrum will show strong absorption bands characteristic of the sulfonate group (S=O stretching) around 1350 and 1170 cm⁻¹.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility stems from the predictable and efficient reactivity of the tosylate as a leaving group, combined with the advantageous physical properties imparted by the cyclohexylethyl moiety. For researchers and professionals in drug development, understanding the synthesis, reactivity, and strategic application of such intermediates is crucial for the successful design and execution of complex synthetic routes. The ability to reliably convert a simple alcohol into a highly reactive electrophile, as demonstrated by the synthesis and application of this compound, remains a cornerstone of modern organic chemistry.

References

-

Pharmaffiliates. 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate. [Link]

-

LookChem. This compound. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

PubMed. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. [Link]

-

MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Cyclohexylethyl 4-methylbenzenesulfonate in Alkylation Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Cyclohexylethyl 4-methylbenzenesulfonate (2-Cyclohexylethyl Tosylate) as a strategic alkylating agent in modern organic synthesis. We move beyond simple procedural lists to dissect the mechanistic underpinnings, stereochemical outcomes, and practical considerations that govern its application. This document serves as both a theoretical primer and a practical handbook, offering detailed protocols, optimization strategies, and troubleshooting insights for researchers aiming to incorporate the bulky and lipophilic cyclohexylethyl moiety into target molecules.

Introduction: The Tosylate Advantage in Alkylation Chemistry

In the vast toolkit of alkylating agents, sulfonate esters, particularly tosylates, occupy a privileged position.[1] The hydroxyl group of an alcohol is inherently a poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1][2] Converting an alcohol, such as 2-cyclohexylethanol, into its corresponding tosylate ester dramatically alters its reactivity profile. This transformation replaces the poor leaving group with the p-toluenesulfonate (tosylate) anion, an exceptionally stable and therefore excellent leaving group.

The efficacy of the tosylate group stems from the resonance stabilization of the negative charge across its sulfonyl oxygens and the aromatic ring after it departs.[3] This inherent stability facilitates nucleophilic substitution reactions under significantly milder conditions than those required for alcohols directly or even for many alkyl halides, thereby preserving sensitive functional groups elsewhere in the molecule.[2]

This compound, specifically, is an invaluable reagent for introducing the 2-cyclohexylethyl group. This fragment is of particular interest in medicinal chemistry and materials science for its ability to increase lipophilicity, modulate pharmacokinetic properties, and introduce conformational rigidity. As a primary tosylate, it is highly predisposed to undergo SN2 reactions, offering predictable stereochemical outcomes and minimizing competing elimination pathways.

Synthesis of this compound

The preparation of the title compound is a cornerstone reaction, converting a readily available primary alcohol into a highly reactive electrophile. The process involves the reaction of 2-cyclohexylethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base.

Mechanism Insight: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, typically pyridine or triethylamine, is included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4] Crucially, the C-O bond of the original alcohol remains intact throughout this process. This means that if the alcohol were chiral at the carbinol center, its stereochemistry would be retained in the resulting tosylate product.[1][3]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyclohexylethyl 4-methylbenzenesulfonate

Introduction: Unlocking Molecular Diversity through Nucleophilic Substitution of a Versatile Tosylate